NFAT Inhibitor

描述

VIVIT 肽是一种合成的肽,以其抑制活化 T 细胞核因子 (NFAT) 的能力而闻名。 该肽具有细胞渗透性,并选择性抑制钙调磷酸酶介导的 NFAT 去磷酸化,使其成为免疫学和炎症研究中宝贵的工具 .

准备方法

合成路线和反应条件

VIVIT 肽是使用固相肽合成 (SPPS) 合成的,这种方法允许将氨基酸依次添加到不断增长的肽链中。该过程通常涉及以下步骤:

树脂制备: 合成从将第一个氨基酸连接到固体树脂开始。

偶联: 后续的氨基酸通过一系列偶联反应逐个添加,通常由诸如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂促进。

脱保护: 每次偶联步骤后,氨基酸上的保护基团被去除,以允许添加下一个氨基酸。

裂解: 一旦肽链完成,它就会从树脂上裂解并纯化,通常使用高效液相色谱 (HPLC)。

工业生产方法

VIVIT 肽的工业生产遵循类似的原理,但在更大规模上进行。自动肽合成仪用于提高效率和一致性。该过程涉及严格的质量控制措施,以确保高纯度和产量。

化学反应分析

Peptide-Based NFAT Inhibitors

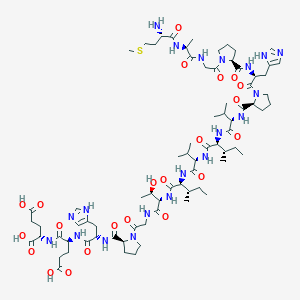

The most well-characterized peptide inhibitor is the VIVIT peptide (sequence: MAGPHPVIVITGPHEE), derived from the conserved calcineurin-docking domain of NFAT.

Key Structural Features

- Molecular Formula :

- Molecular Weight : 1683.94 g/mol .

- Binding Motif : Competes with NFAT’s motif for calcineurin binding, preventing NFAT dephosphorylation .

| Property | Value/Details | Source |

|---|---|---|

| CAS Number | 249537-73-3 | |

| Purity | ≥95% (HPLC) | |

| Storage | -20°C | |

| IC₅₀ (In Vitro) | 10–40 µM (NFAT dephosphorylation) |

Mechanistic Interactions

- Competitive Inhibition : Binds calcineurin’s catalytic domain (residues 70–333), blocking NFAT docking .

- Selectivity : Does not inhibit calcineurin’s phosphatase activity toward other substrates (e.g., -nitrophenyl phosphate) .

Small-Molecule NFAT Inhibitors

Small-molecule inhibitors target either calcineurin-NFAT docking or downstream NFAT activation pathways.

Notable Compounds

- A-285222 : A 3,5-bis(trifluoromethyl)pyrazole derivative that blocks NFAT nuclear import without affecting calcineurin phosphatase activity .

- INCA6 and BTP1 : Inhibitors identified via high-throughput screens; BTP1 shows >100-fold selectivity for NFAT over NF-κB/MAPK pathways .

| Compound | Target | IC₅₀ (NFAT Inhibition) | Selectivity Notes |

|---|---|---|---|

| A-285222 | NFAT nuclear import | 1–5 µM | No effect on calcineurin activity |

| BTP1 | Calcineurin-NFAT interaction | 10–20 µM | 100-fold selective vs. NF-κB |

Biochemical Reactions

- Calcium Mobilization Blockade : Small molecules like Compound 2 (from Diverset E library) inhibit store-operated calcium entry (SOCE), reducing intracellular required for calcineurin activation .

- Redox Modulation : Nickel compounds (e.g., ) induce NFAT activation via -mediated pathways, which antioxidants like catalase inhibit .

Inhibition of Downstream Signaling

NFAT inhibitors also interfere with transcriptional co-activators:

- 11R-VIVIT : A cell-permeable peptide that reduces NFAT2 nuclear localization in renal fibrosis models, attenuating apoptosis and fibrosis .

- Salicylates : Suppress NFAT-mediated cytokine transcription (e.g., IL-2, TNF-α) by inhibiting NFAT-DNA binding .

Key Research Findings

- Peptide Optimization :

- Small-Molecule Screens :

Structural and Functional Insights

- NFAT-Calcineurin Interface : The -calcineurin interaction is critical for substrate recognition. VIVIT peptides mimic this motif, displacing NFAT .

- Metabolic Stability : Peptide inhibitors like 11R-VIVIT incorporate D-amino acids and arginine tags to enhance cell permeability and reduce proteolysis .

科学研究应用

Renal Protection and Fibrosis Prevention

Recent studies have highlighted the role of NFAT inhibitors in preventing renal fibrosis, particularly during the acute kidney injury (AKI) to chronic kidney disease (CKD) transition.

- Case Study: 11R-VIVIT

- Objective : Investigate the renoprotective effects of 11R-VIVIT in a mouse model.

- Findings : Treatment with 11R-VIVIT significantly reduced tubulointerstitial fibrosis and improved renal function by inhibiting the nuclear localization of NFAT2. The expression of fibrotic markers such as α-SMA and fibronectin was also decreased after treatment .

| Parameter | Control Group | 11R-VIVIT Group |

|---|---|---|

| Tubulointerstitial Fibrosis | High | Low |

| Renal Function Improvement | None | Significant |

| α-SMA Expression | High | Reduced |

| Fibronectin Levels | High | Reduced |

Immune Modulation

NFAT inhibitors have been explored for their potential in modulating immune responses in autoimmune diseases.

- Case Study: Salicylates as NFAT Inhibitors

- Objective : Assess the anti-inflammatory effects of salicylates through NFAT inhibition.

- Findings : Salicylates were shown to inhibit NFAT-mediated transcription, leading to down-regulation of pro-inflammatory cytokines . This suggests a novel pharmacological effect that could be harnessed for treating inflammatory diseases.

Platelet Activation Regulation

Inhibition of NFAT has implications in managing coagulation disorders.

- Case Study: NFAT in Platelet Activation

- Objective : Investigate the role of NFAT in platelet activation during sepsis.

- Findings : Inhibition of NFAT enhanced platelet activation and aggregation, exacerbating conditions like disseminated intravascular coagulation during gram-negative septicemia . This highlights the dual role of NFAT inhibitors in both promoting and regulating immune responses depending on the context.

Endothelial Dysfunction in Diabetes

NFAT signaling is implicated in microvascular complications associated with diabetes.

- Case Study: A-285222 Treatment

- Objective : Evaluate the effects of A-285222 on endothelial function.

- Findings : Inhibition of NFAT signaling restored endothelial nitric oxide synthase (eNOS) expression, which is crucial for maintaining vascular health . This suggests potential therapeutic applications for preventing diabetic complications.

作用机制

VIVIT 肽通过与 NFAT 蛋白结合并阻止其被钙调磷酸酶去磷酸化来发挥作用。这种抑制阻断了 NFAT 向细胞核的转运,从而减少了 NFAT 依赖性基因的转录。 分子靶标包括 NFAT 的各种亚型,所涉及的途径对于 T 细胞活化和其他免疫反应至关重要 .

相似化合物的比较

类似化合物

环孢素 A: 钙调磷酸酶的另一种抑制剂,但具有更广泛的免疫抑制作用。

FK506(他克莫司): 与环孢素 A 类似,它抑制钙调磷酸酶,但具有不同的结合特性和临床用途。

VIVIT 肽的独特性

VIVIT 肽在其选择性抑制 NFAT 而不影响其他钙调磷酸酶底物方面是独特的。 这种特异性使其成为一个宝贵的工具,用于解剖 NFAT 在各种生物过程中的作用,而不会像其他钙调磷酸酶抑制剂那样产生更广泛的免疫抑制作用 .

生物活性

Nuclear factor of activated T cells (NFAT) inhibitors play a crucial role in modulating immune responses and inflammation. This article provides a detailed examination of the biological activity of NFAT inhibitors, focusing on their mechanisms, effects on various cell types, and potential therapeutic applications.

Overview of NFAT and Its Inhibition

NFAT transcription factors are pivotal in regulating immune responses, particularly in T cells. They are activated through a calcineurin-mediated dephosphorylation process, which is inhibited by immunosuppressive agents such as cyclosporin A and FK506 (tacrolimus) . NFAT inhibitors, including the VIVIT peptide, selectively target this pathway without affecting other calcineurin-dependent functions .

1. Calcineurin Inhibition:

- NFAT inhibitors block the interaction between calcineurin and NFAT proteins, preventing their dephosphorylation and subsequent nuclear translocation . This inhibition leads to decreased transcriptional activity of NFAT-dependent genes involved in immune responses.

2. Impact on Platelet Function:

- Recent studies have shown that NFAT inhibition in activated platelets enhances their aggregation and interaction with neutrophils. This effect is particularly significant during conditions such as gram-negative septicemia, where increased platelet-neutrophil interactions can exacerbate inflammation and coagulation .

Case Study 1: Platelet Activation and Aggregation

A study demonstrated that NFAT inhibition using FK506 in mice resulted in increased platelet aggregation and enhanced interactions with neutrophils. This was evidenced by:

- Increased Dense Granule Release: Inhibition led to greater release of granules during platelet activation.

- Enhanced NET Induction: The formation of neutrophil extracellular traps (NETs) was significantly elevated when NFAT was inhibited, contributing to a feedback loop that worsens septic conditions .

| Parameter | Control (Vehicle) | FK506 Treatment |

|---|---|---|

| Platelet Aggregation | Low | High |

| Dense Granule Release | Moderate | High |

| Neutrophil Interaction | Low | High |

| NET Formation | Low | High |

Case Study 2: SIRT1 Interaction with NFAT

Another research highlighted the role of SIRT1 as a negative regulator of NFAT transcriptional activity. SIRT1 was found to interact with NFAT proteins, inhibiting their activity and thereby reducing pro-inflammatory responses in endothelial cells . This suggests that enhancing SIRT1 activity could be a therapeutic strategy to mitigate inflammation mediated by NFAT.

Therapeutic Implications

The modulation of NFAT activity has significant therapeutic potential across various diseases:

- Autoimmune Diseases: By inhibiting NFAT activation, it may be possible to reduce excessive immune responses.

- Cardiovascular Diseases: Given its role in inflammation, targeting NFAT could help manage conditions like atherosclerosis .

- Sepsis Management: The ability to enhance platelet function through NFAT inhibition presents a novel approach to improving outcomes in septic patients .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMHUXBSHGAVGD-MCDIZDEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H118N20O22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1683.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of NFAT inhibitors?

A1: NFAT inhibitors primarily work by disrupting the interaction between calcineurin and NFAT. [, ] This prevents the dephosphorylation and subsequent activation of NFAT, hindering its translocation to the nucleus and transcription of target genes.

Q2: What are the downstream effects of inhibiting NFAT activation?

A2: NFAT inhibition leads to a variety of downstream effects, including:

- Reduced cytokine production: NFAT is essential for the transcription of cytokine genes, such as IL-2, IL-4, IL-6, and TNFα. Inhibiting NFAT reduces the production of these pro-inflammatory cytokines. [, , , , , , ]

- Impaired immune cell function: NFAT plays a crucial role in T cell activation, differentiation, and function. NFAT inhibition can suppress T cell responses, impacting adaptive immunity. [, , , , ]

- Suppression of cell growth and proliferation: NFAT has been implicated in the growth and proliferation of various cell types, including vascular smooth muscle cells (VSMCs). NFAT inhibitors can suppress VSMC proliferation, potentially benefiting conditions like restenosis. [, , , ]

- Altered gene expression: NFAT regulates the transcription of various genes involved in cell cycle regulation, differentiation, survival, angiogenesis, and tumor cell invasion. NFAT inhibitors can modulate these processes by altering gene expression. [, , , ]

Q3: What is the role of calcium in NFAT activation, and how do NFAT inhibitors impact this?

A3: An increase in intracellular calcium is necessary for activating the calcineurin/NFAT pathway. [, , ] This calcium influx activates calcineurin, which then dephosphorylates NFAT. NFAT inhibitors, by targeting calcineurin or its interaction with NFAT, prevent this calcium-dependent activation of NFAT. []

Q4: How does NFAT inhibition influence vascular smooth muscle cells?

A4: NFAT inhibition suppresses the proliferation of vascular smooth muscle cells (VSMCs) and reduces neointima formation, suggesting a potential therapeutic application in vascular diseases like restenosis. [, ]

Q5: Can you provide examples of specific genes regulated by NFAT in different cell types?

A5: Sure, here are examples of genes regulated by NFAT:

- Immune cells: IL-2, IL-4, IL-6, TNFα, COX-2, iNOS [, , , , , ]

- Vascular smooth muscle cells: α-actin, PROCR (protein C receptor), DSCR1 (calcineurin regulator), DUSP1 (MAPK inactivator) [, , , ]

- Other cell types: GHRH (growth hormone-releasing hormone), uPAR (urokinase-type plasminogen activator receptor) [, ]

Q6: What are some examples of NFAT inhibitors?

A6: There are several NFAT inhibitors, broadly classified into:

- NFAT-calcineurin interaction inhibitors: These inhibitors specifically target the interaction between calcineurin and NFAT. Examples include:

- VIVIT peptide: A cell-permeable peptide that disrupts the calcineurin-NFAT interaction, showing greater selectivity than calcineurin inhibitors. [, , , , ]

- 11R-VIVIT peptide: A variant of the VIVIT peptide. []

- INCA-6: Another specific NFAT inhibitor. [, ]

- MCV1: A potent bipartite inhibitor designed to target two calcineurin docking motifs. []

Q7: Are there any natural product extracts that exhibit NFAT inhibitory activity?

A7: Yes, research suggests that extracts from Rosa chinensis Jacq. demonstrate potent NFAT inhibitory effects without significantly affecting cell viability. []

Q8: Are there any concerns regarding the specificity of calcineurin inhibitors?

A8: Yes, while effective in suppressing NFAT activation, calcineurin inhibitors like cyclosporine A can impact other calcineurin-dependent pathways, leading to potential side effects. This highlights the need for more selective NFAT inhibitors. [, , ]

Q9: What are some research areas where NFAT inhibitors are being explored?

A9: NFAT inhibitors are being investigated for various therapeutic applications, including:

- Autoimmune diseases: Due to their immunosuppressive effects, NFAT inhibitors hold promise for treating autoimmune diseases. [, ]

- Transplant rejection: By suppressing T cell responses, NFAT inhibitors may help prevent transplant rejection. [, ]

- Cardiovascular diseases: NFAT inhibitors show potential in mitigating vascular restenosis by inhibiting VSMC proliferation. [, , ]

- Cancer: NFAT's role in tumor development and progression is being investigated, with some studies indicating that NFAT inhibition could have anti-cancer effects. [, , ]

- Neurodegenerative diseases: Emerging evidence suggests a potential role for NFAT inhibitors in alleviating neuroinflammation and neurodegeneration. [, , ]

- Hearing loss: Studies suggest that SST analogs, which can indirectly inhibit NFAT, may protect auditory hair cells from aminoglycoside-induced damage. []

Q10: What are the limitations of current research on NFAT inhibitors?

A10: While promising, research on NFAT inhibitors faces limitations:

- Limited understanding of specific NFAT isoform functions: Further research is needed to understand the distinct roles of different NFAT isoforms in various cell types and disease processes. [, ]

- Need for more selective inhibitors: Developing highly selective NFAT inhibitors is crucial to minimize off-target effects and improve safety profiles. [, , ]

- Translation to clinical settings: More extensive preclinical and clinical studies are necessary to evaluate the efficacy and safety of NFAT inhibitors for various diseases. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。